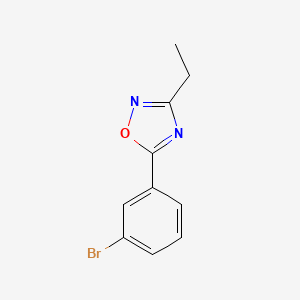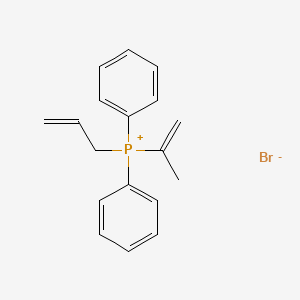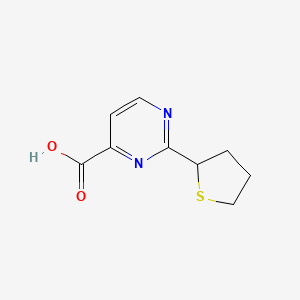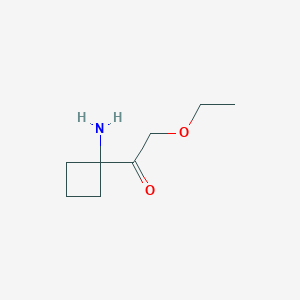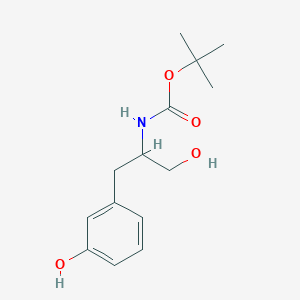
tert-Butyl (1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C14H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ability to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxyphenyl)propan-2-ol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents unwanted reactions at the amine site during subsequent chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-fluorophenyl)propan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-methoxyphenyl)propan-2-yl)carbamate
Uniqueness
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl N-[1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)7-10-5-4-6-12(17)8-10/h4-6,8,11,16-17H,7,9H2,1-3H3,(H,15,18) |
Clé InChI |
JZAAEHIJIBQGQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
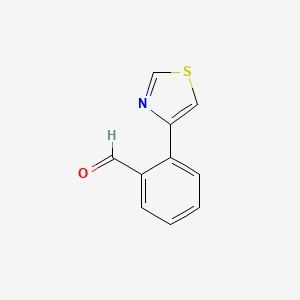

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
methanol](/img/structure/B13156400.png)
